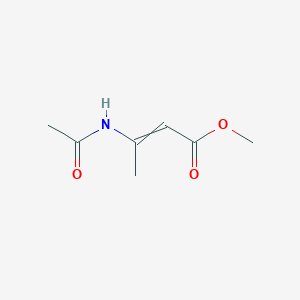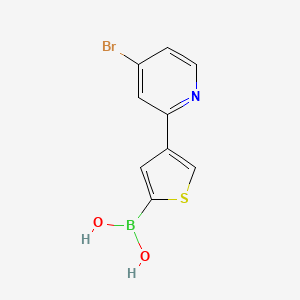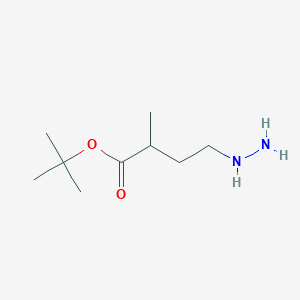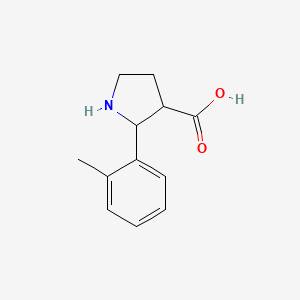
2-Butenoic acid, 3-(acetylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-acetamidobut-2-enoate is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of an acetamido group and a methyl ester group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamidobut-2-enoate typically involves the reaction of methyl acetoacetate with acetamide under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol at a controlled temperature to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of (Z)-Methyl 3-acetamidobut-2-enoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure product.
Types of Reactions:
Oxidation: (Z)-Methyl 3-acetamidobut-2-enoate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, often using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(Z)-Methyl 3-acetamidobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 3-acetamidobut-2-enoate (E-isomer): The E-isomer differs in the spatial arrangement of the acetamido and ester groups, which can affect its reactivity and biological activity.
Methyl 3-acetamidobut-2-enoate (non-isomeric): This compound lacks the specific Z-configuration, leading to different chemical properties.
Uniqueness: (Z)-Methyl 3-acetamidobut-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in distinct pharmacological properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl 3-acetamidobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSHKSQRPIMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate](/img/structure/B14069957.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)
![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)



![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

